Prednisone

Beschreibung

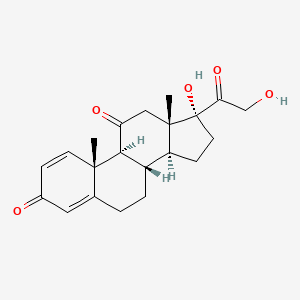

Prednisone (C₂₁H₂₆O₅, molecular weight 358.4 g/mol) is a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressive properties . It is a prodrug metabolized in the liver to its active form, prednisolone, via 11-β-hydroxysteroid dehydrogenase . Clinically, it treats conditions such as asthma, autoimmune disorders, and allergic reactions. This compound’s structure includes a 1,2-diene group and a ketone at C3, distinguishing it from natural cortisol .

Eigenschaften

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFYZVNMUHMLCC-ZPOLXVRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Record name | PREDNISONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021185 | |

| Record name | Prednisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prednisone is an odorless white crystalline powder. (NTP, 1992), Solid | |

| Record name | PREDNISONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prednisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble (NTP, 1992), Very slightly soluble, Very slightly soluble in water; 1 g soluble in 150 mL alcohol, in 200 mL chloroform; slightly soluble in methanol, 1.11e-01 g/L | |

| Record name | PREDNISONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prednisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREDNISONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prednisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals, White to practically white, crystalline powder | |

CAS No. |

53-03-2 | |

| Record name | PREDNISONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prednisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisone [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | prednisone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prednisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednisone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB0R961HZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PREDNISONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prednisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

451 to 455 °F (DEC) (NTP, 1992), 234 °C (decomposes), 233 - 235 °C | |

| Record name | PREDNISONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prednisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREDNISONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prednisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Traditional Chemical Synthesis Methods

Platts Oxidation Reaction

The synthesis of prednisone typically begins with the Platts oxidation of mold oxide (I), a steroid precursor. In this step, mold oxide is dissolved in glacial acetic acid (≥99.5%) and reacted with chromic acid (H₂CrO₄) under controlled temperatures (8–15°C). The reaction mixture is gradually warmed to 25°C and maintained for 5–6 hours to ensure complete oxidation. The resultant product, Platts substance (II), is crystallized by adding water, followed by centrifugation and drying.

Critical parameters include:

- Chromium utilization : Chromic acid acts as the oxidizing agent but generates chromium-containing wastewater. Modern methods emphasize chromium recovery through alkaline precipitation and redox recycling, reducing environmental contamination.

- Acetic acid recovery : Post-reaction mother liquor is concentrated and neutralized to recover acetic acid, lowering production costs.

Bromine Addition and Debromination

Platts substance (II) undergoes bromine addition in a halogenation reaction to form brominated intermediate (III). This step introduces bromine atoms at specific positions on the steroid backbone. Subsequent debromination removes excess bromine under reducing conditions, yielding debrominated substance (IV). The use of potassium borohydride (KBH₄) as a reductant ensures selective debromination while preserving the core structure.

Iodination and Substitution Reactions

The final stages involve iodination at the 21-position of debrominated substance (IV) using iodine (I₂) in a three-phase solvent system. This step produces iodide intermediate (XI), which undergoes a substitution reaction to replace iodine with hydroxyl or other functional groups, culminating in this compound (IV). The substitution reaction’s efficiency depends on solvent polarity and temperature, with optimal yields achieved in heterogeneous solvent mixtures.

Environmental Considerations in Industrial Synthesis

Chromium Waste Management

Traditional this compound synthesis generates significant chromium waste, posing environmental hazards. The patented method addresses this by treating wastewater with sodium hydroxide (NaOH) to precipitate chromium hydroxide [Cr(OH)₃], which is then oxidized back to chromic acid using hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl). This closed-loop system recovers >90% of chromium, minimizing discharge.

Acetic Acid Recovery

Glacial acetic acid, a key solvent in oxidation steps, is recovered through vacuum distillation and pH adjustment. By concentrating the mother liquor to 20% of its original volume and neutralizing it with NaOH, manufacturers reduce acetic acid consumption by 30–40%, enhancing cost-efficiency.

Modern Formulation Techniques

Layered Double Hydroxide Drug Carriers

Recent advancements focus on improving this compound’s bioavailability through inorganic carriers. Magnesium-aluminum layered double hydroxide (MgAl-LDH) intercalated with this compound-cholate micelles demonstrates controlled release properties across a broad pH range (4.8–7.6). The composite, synthesized via coprecipitation, releases this compound following the Ritger-Peppas kinetic model ($$Mt/M\infty = kt^n$$), ensuring sustained therapeutic delivery.

Advantages of MgAl-LDH carriers :

Analytical Methods for Quality Assurance

HPLC Analysis of Related Substances

An improved reversed-phase HPLC method validates this compound’s purity by detecting related substances such as prednisolone and degradation products. The method employs a C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase of acetonitrile-water (40:60 v/v) at 1.0 mL/min flow rate. Key validation parameters include:

| Parameter | Obtained Value | Acceptance Criterion |

|---|---|---|

| Linearity (R²) | 0.9998 | ≥0.999 |

| Limit of Quantitation (LOQ) | 0.05% | ≤0.1% |

| Precision (% RSD) | 1.2 | ≤2.0 |

This method ensures compliance with pharmacopeial standards, detecting impurities at levels as low as 0.05%.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Prednison unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Oxidation: Platts-Oxidationsreaktion unter Verwendung von Schimmelpilzoxid.

Substitution: Bromzugabe- und -entfernungsreaktionen sind bei der Synthese von Prednison üblich.

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Prednison selbst, das dann weiter zu seiner aktiven Form, Prednisolon, verarbeitet wird .

Wissenschaftliche Forschungsanwendungen

Indications for Use

Prednisone is indicated for numerous conditions, categorized as follows:

- Autoimmune Disorders : Such as lupus and rheumatoid arthritis.

- Respiratory Conditions : Including asthma and chronic obstructive pulmonary disease.

- Dermatological Conditions : Such as severe skin allergies and dermatitis.

- Gastrointestinal Disorders : Including inflammatory bowel disease.

- Endocrine Disorders : Such as adrenal insufficiency.

- Neoplastic Diseases : As part of chemotherapy regimens.

- Organ Transplantation : To prevent rejection.

Rheumatoid Arthritis

This compound is commonly used to manage symptoms of rheumatoid arthritis. A study indicated that patients receiving modified-release this compound experienced significant improvements in morning stiffness compared to placebo.

| Outcome Measure | This compound Group (n=100) | Placebo Group (n=100) | Risk Ratio (95% CI) |

|---|---|---|---|

| Morning stiffness reduction | 75% | 30% | 2.5 (1.8–3.4) |

Asthma Exacerbations

In patients with acute asthma exacerbations, this compound has been shown to reduce hospital admissions significantly. A recent study reported treatment failure rates of 42% in the this compound group compared to 34.5% in the placebo group, indicating a relative risk increase but also highlighting its role in managing severe cases.

| Outcome Measure | This compound Group (n=88) | Placebo Group (n=87) | Risk Ratio (95% CI) |

|---|---|---|---|

| Treatment failure at 8 weeks | 42% | 34.5% | 1.22 (0.87–1.69) |

Kidney Disorders

This compound is also utilized in treating nephrotic syndrome and IgA vasculitis nephritis, where it helps reduce proteinuria and delay renal function decline. Clinical guidelines recommend its use for patients with persistent proteinuria.

Case Studies

Case Study 1: Management of Lupus Nephritis

A cohort study involving patients with lupus nephritis showed that those treated with this compound had improved renal function and reduced proteinuria over six months compared to those receiving standard care without corticosteroids.

Case Study 2: Organ Transplantation

In a clinical trial involving kidney transplant recipients, the use of this compound as part of the immunosuppressive regimen significantly decreased the incidence of acute rejection episodes compared to controls not receiving corticosteroids.

Wirkmechanismus

Prednisone exerts its effects by being converted to prednisolone in the liver . Prednisolone then binds to glucocorticoid receptors, activating them and triggering changes in gene expression . This leads to the suppression of the migration of polymorphonuclear leukocytes and reversal of increased capillary permeability, thereby reducing inflammation . It also suppresses the immune system by reducing the activity and volume of the immune system .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Chemical Properties of Selected Glucocorticoids

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₂₁H₂₆O₅ | 358.4 | 53-03-2 |

| Prednisolone | C₂₁H₂₈O₅ | 360.4 | 50-24-8 |

| Betamethasone | C₂₂H₂₉FO₅ | 392.5 | 378-44-9 |

Table 2: Clinical Trial Outcomes in Asthma Management

| Study Parameter | This compound (Oral) | Betamethasone (IM) |

|---|---|---|

| 7-Day Recurrence Rate | 25% | 14.9% |

| 21-Day Recurrence Rate | 31% | 36.8% |

| Symptom Score (1–10) | 3.2 ± 1.1 | 3.0 ± 1.3 |

| Adverse Event Incidence | 44% | 39% |

Research Findings and Limitations

- This compound vs. Betamethasone : While betamethasone’s IM administration improves compliance, its higher cost and injection-related discomfort limit widespread use .

- Hepatic Dependency : this compound’s reliance on liver metabolism reduces efficacy in cirrhosis, favoring prednisolone in such cases .

- Study Limitations : Small sample sizes (n = 171 in key trials) and selection bias (e.g., 6% eligibility rate in ED studies) may skew results .

Biologische Aktivität

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : this compound is well absorbed orally.

- Metabolism : Primarily occurs in the liver, where it converts to prednisolone. Factors such as liver disease can impair this conversion, affecting the drug's efficacy.

- Half-Life : The half-life of this compound is approximately 2-3 hours, with effects lasting longer due to the prolonged action of prednisolone.

Clinical Applications

This compound is utilized in various clinical settings, including:

- Autoimmune Disorders : Such as rheumatoid arthritis and lupus.

- Allergic Reactions : Effective in managing severe allergies and asthma exacerbations.

- Cancer Therapy : Used in combination with other agents to manage certain cancers.

Study on Liver Disease Impact

A study assessed the conversion efficiency of this compound in patients with liver disease compared to healthy controls. It found that patients with active liver disease had significantly higher plasma levels of prednisolone after this compound administration due to impaired conversion processes. This suggests that dosing adjustments may be necessary for this patient population.

Dystrophin Muscle Content Study

In a clinical trial involving patients with Duchenne muscular dystrophy (DMD), this compound was compared with other corticosteroids regarding its effect on muscle function and dystrophin production. Results indicated that while many patients showed minimal increases in dystrophin content, those treated with this compound exhibited varied responses based on individual metabolic differences.

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory mediators. |

| Immunosuppression | Decreases immune response, beneficial in autoimmune diseases. |

| Gene Expression Modulation | Alters transcription of genes involved in inflammation and immune response. |

| Metabolic Effects | Influences glucose metabolism and can lead to side effects such as hyperglycemia. |

Q & A

Basic Research Questions

Q. How should researchers formulate a hypothesis-driven research question for studying Prednisone’s anti-inflammatory mechanisms?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., unresolved pathways like NF-κB modulation). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope. For example: “Does this compound inhibit interleukin-6 (IL-6) synthesis in macrophages via glucocorticoid receptor dimerization, and how does this vary across immune cell subtypes?” Align the question with preclinical models (e.g., murine macrophage assays) to ensure testability .

Q. What experimental design principles are critical for establishing causality in this compound efficacy studies?

- Methodological Answer : Implement randomized controlled trials (RCTs) with double-blinding to minimize bias. Define inclusion/exclusion criteria rigorously (e.g., excluding patients with recent steroid use). Use stratified randomization to account for covariates like age or comorbidities. For preclinical studies, adhere to NIH guidelines for animal models, including sample size calculations and ethical oversight .

Q. How can researchers conduct a systematic literature review to contextualize this compound’s pharmacokinetics?

- Methodological Answer : Use databases like PubMed and Embase with Boolean terms (e.g., “this compound AND pharmacokinetics NOT asthma”). Apply PRISMA guidelines for screening and data extraction. Critically evaluate studies for biases (e.g., industry-funded trials) and prioritize peer-reviewed, high-impact journals. Synthesize findings into a meta-analysis if heterogeneity permits .

Advanced Research Questions

Q. How can researchers enhance reproducibility in this compound metabolite quantification studies?

- Methodological Answer : Standardize LC-MS/MS protocols across labs (e.g., identical column temperatures and ionization sources). Share raw data via repositories like MetaboLights. Perform inter-laboratory validation with blinded samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.